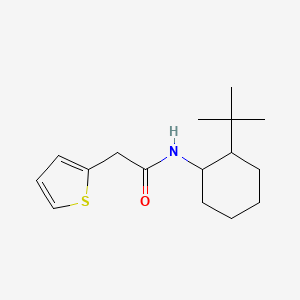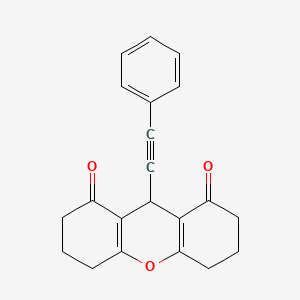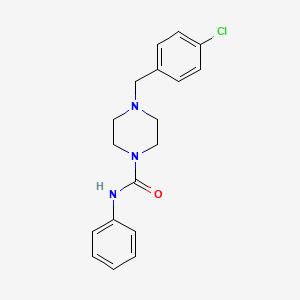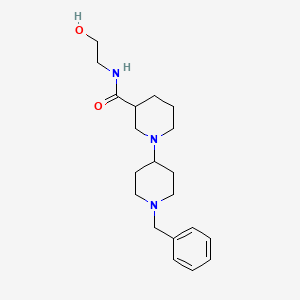
N-(2-tert-butylcyclohexyl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylcyclohexyl)-2-(2-thienyl)acetamide, commonly known as TTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTA is a selective agonist of G protein-coupled receptor 40 (GPR40), which is involved in glucose metabolism and insulin secretion.
科学的研究の応用
TTA has been extensively studied for its potential applications in various fields. In the field of diabetes research, TTA has been shown to improve glucose tolerance and increase insulin secretion in animal models. TTA has also been investigated as a potential treatment for obesity and metabolic syndrome. In addition, TTA has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
作用機序
TTA acts as a selective agonist of N-(2-tert-butylcyclohexyl)-2-(2-thienyl)acetamide, a receptor that is primarily expressed in pancreatic beta cells and plays a crucial role in glucose metabolism and insulin secretion. Upon binding to this compound, TTA enhances glucose-stimulated insulin secretion and improves glucose tolerance. TTA also activates the cAMP signaling pathway, which is involved in the regulation of insulin secretion.
Biochemical and Physiological Effects:
TTA has been shown to have several biochemical and physiological effects. In animal models, TTA has been shown to improve glucose tolerance and increase insulin secretion. TTA has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of metabolic disorders and neurodegenerative diseases. In addition, TTA has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using TTA in lab experiments is its selectivity for N-(2-tert-butylcyclohexyl)-2-(2-thienyl)acetamide, which allows for specific targeting of pancreatic beta cells. TTA is also relatively stable and can be easily synthesized in the lab. However, one of the limitations of using TTA is its low solubility in water, which can make it difficult to administer in vivo. In addition, the long-term effects of TTA on human health are not yet fully understood, and further studies are needed to assess its safety and efficacy.
将来の方向性
There are several future directions for research on TTA. One area of interest is the development of TTA analogs with improved solubility and bioavailability. Another area of interest is the investigation of TTA as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to assess the long-term safety and efficacy of TTA in humans. Overall, TTA has significant potential for the development of novel therapies for metabolic disorders and neurodegenerative diseases.
合成法
The synthesis of TTA involves the reaction of 2-tert-butylcyclohexylamine with 2-thiophenecarboxylic acid chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with acetic anhydride and pyridine to obtain TTA. The purity of TTA can be improved by recrystallization from ethanol.
特性
IUPAC Name |
N-(2-tert-butylcyclohexyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-16(2,3)13-8-4-5-9-14(13)17-15(18)11-12-7-6-10-19-12/h6-7,10,13-14H,4-5,8-9,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZIMHFDINLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-chlorobenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343183.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5343191.png)
![N~4~-{4-[(tert-butylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5343192.png)
![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5343195.png)
![{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol](/img/structure/B5343211.png)
![2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5343215.png)
![1-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}piperazine](/img/structure/B5343223.png)



![N-(2-hydroxybutyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343242.png)

![5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5343249.png)